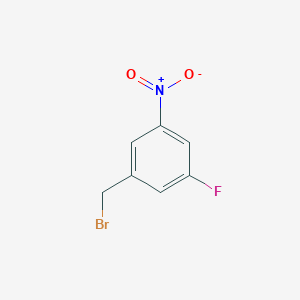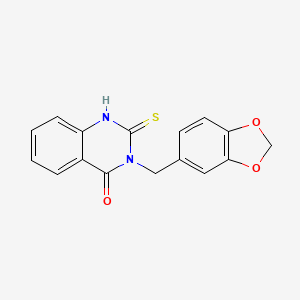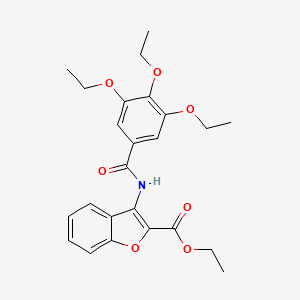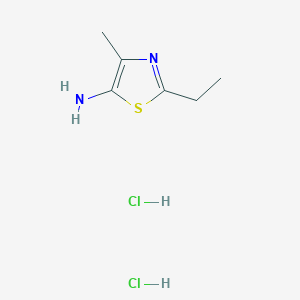
1,8-二羟基萘-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dihydroxynaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H8O4. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at positions 1 and 8, and a carboxylic acid group at position 2. This compound is known for its applications in various fields, including organic synthesis and material science.
科学研究应用
1,8-Dihydroxynaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
1,8-Dihydroxynaphthalene-2-carboxylic acid (1,8-DHN) is a type of dihydroxyphenol derivative that exhibits significant acidity and strong nucleophilicity . It has the potential to form a corresponding dianion under alkaline conditions, which has a certain coordination ability and can form corresponding complexes with transition metals .
Mode of Action
The artificial allomelanin obtained by the polymerization of 1,8-DHN, known as poly-DHN (PDHN), has been recently indicated as a better radical quencher than polydopamine (PDA), a melanin model obtained by the polymerization of dopamine (DA) . The chemical mechanisms underlying this difference are unclear .
Biochemical Pathways
The biochemical pathways of 1,8-DHN involve the polymerization of 1,8-DHN to form PDHN . This process is significant in the formation of melanins, stable and non-toxic pigments with great potential as chemopreventive agents against oxidative stress .
Result of Action
The result of the action of 1,8-DHN is the formation of PDHN, which has been shown to be a better radical quencher than PDA . This indicates that PDHN could have potential applications in medical and cosmetic applications as a chemopreventive agent against oxidative stress .
Action Environment
The action of 1,8-DHN and its resulting PDHN is influenced by the pH of the environment. For instance, PDHN nanoparticles (PDHN-NP) present a higher antioxidant efficiency with respect to PDA-NP against alkylperoxyl (ROO•) radicals in water at pH 7.4 . This suggests that the action, efficacy, and stability of 1,8-DHN and its resulting PDHN are influenced by environmental factors such as pH .
准备方法
Synthetic Routes and Reaction Conditions
1,8-Dihydroxynaphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1,8-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of 1,8-dihydroxynaphthalene-2-carboxylic acid often involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,8-Dihydroxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
相似化合物的比较
Similar Compounds
1,8-Dihydroxynaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,3-Dihydroxynaphthalene: Has hydroxyl groups at different positions, leading to different chemical properties and reactivity.
1,5-Dihydroxynaphthalene: Another isomer with distinct chemical behavior due to the position of hydroxyl groups.
Uniqueness
1,8-Dihydroxynaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields.
属性
IUPAC Name |
1,8-dihydroxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-3-1-2-6-4-5-7(11(14)15)10(13)9(6)8/h1-5,12-13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBCNRVJDCCKBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856074-98-1 |
Source


|
| Record name | 1,8-dihydroxynaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)

![4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2405286.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)
![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)


![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)


![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)
